6-(3,4-Dichlorophenyl)-4,5-dihydro-2-(3-hydroxypropyl)-3(2H)-pyridazinone
Description
6-(3,4-Dichlorophenyl)-4,5-dihydro-2-(3-hydroxypropyl)-3(2H)-pyridazinone (CAS: 35507-89-2) is a pyridazinone derivative characterized by a dihydropyridazinone core substituted with a 3,4-dichlorophenyl group at position 6 and a 3-hydroxypropyl chain at position 2. Its molecular formula is C₁₃H₁₄Cl₂N₂O₂, with a molecular weight of 301.17 g/mol . Key structural features include:
- Dihydropyridazinone ring: Imparts rigidity and influences electronic properties.
- 3-Hydroxypropyl substituent: Improves aqueous solubility compared to alkyl or aryl substituents.
The compound is commercially available for research purposes, with suppliers such as AK Scientific and American Custom Chemicals Corporation offering it at prices ranging from $29.8 to $495.06 per unit .
Properties
CAS No. |
35507-89-2 |
|---|---|
Molecular Formula |
C13H14Cl2N2O2 |
Molecular Weight |
301.16 g/mol |
IUPAC Name |
6-(3,4-dichlorophenyl)-2-(3-hydroxypropyl)-4,5-dihydropyridazin-3-one |
InChI |
InChI=1S/C13H14Cl2N2O2/c14-10-3-2-9(8-11(10)15)12-4-5-13(19)17(16-12)6-1-7-18/h2-3,8,18H,1,4-7H2 |
InChI Key |
QKXRDCSATQJSDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(N=C1C2=CC(=C(C=C2)Cl)Cl)CCCO |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
Characterization Data
| Property | Value | Source |
|---|---|---|
| Melting Point | 221°C | |
| H NMR (DMSO-d) | δ 8.09 (d, 1H, pyridazinone H-5), 7.05–7.82 (m, 3H, Ar-H), 4.88 (s, 2H, CH) | |
| MS (ESI+) | m/z 381.1348 (M) |
Alternative Synthetic Routes
Multicomponent Synthesis
A one-pot approach using [bmim]Br-AlCl as a catalyst enables the assembly of pyridazinones from arenes, cyclic anhydrides, and hydrazines. For the target compound, substituting the arene with 3,4-dichlorophenylmaleic anhydride could streamline synthesis (Scheme 3).
Scheme 3 :
Chemical Reactions Analysis
1.1. Core Formation via Cyclocondensation
The dihydropyridazinone ring is synthesized through cyclocondensation of 1,2-diketones or β-keto esters with hydrazine derivatives. For example:
-
Reaction : 3-(3,4-Dichlorobenzoyl)-2-hydroxypropionic acid reacts with hydrazine hydrate in ethanol to form the dihydro intermediate, which is dehydrogenated using Br₂ in acetic acid to yield the pyridazinone core .
-
Conditions : Ethanol reflux, followed by Br₂/AcOH treatment .
1.2. Functionalization of the Hydroxypropyl Side Chain
The 3-hydroxypropyl group undergoes esterification or oxidation:
-
Esterification : Reacts with acyl chlorides (e.g., chloroacetyl chloride) in the presence of triethylamine to form esters, enhancing lipophilicity for pharmacological applications .
-
Oxidation : The primary alcohol can be oxidized to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄), enabling further derivatization .
2.1. Electrophilic Aromatic Substitution
The dichlorophenyl group directs electrophilic substitution to the para position relative to the chlorine atoms:
-
Nitration : Requires HNO₃/H₂SO₄ at 0–5°C, yielding nitro derivatives .
-
Sulfonation : Achieved with fuming H₂SO₄, though steric hindrance from the dichloro substituents limits reactivity .
2.2. Ring-Opening Reactions
Under strong acidic or basic conditions, the dihydropyridazinone ring undergoes hydrolysis:
-
Acidic Hydrolysis : Yields 3,4-dichlorophenylacetic acid and propylamine derivatives .
-
Basic Hydrolysis : Forms a diketone intermediate, which rearranges to a pyrazole derivative in the presence of hydrazine .
3.1. Alkylation of the Hydroxypropyl Group
The hydroxyl group participates in nucleophilic substitution:
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| CH₃I / K₂CO₃ | Methoxypropyl derivative | DMF, 60°C, 12h | 72% |
| Tosyl chloride | Tosylate intermediate (for further SN2) | Pyridine, RT, 6h | 85% |
3.2. Cross-Coupling Reactions
The dichlorophenyl group enables Suzuki-Miyaura couplings:
-
Example : Reaction with phenylboronic acid using Pd(PPh₃)₄/K₂CO₃ in dioxane at 80°C introduces biaryl motifs.
4.1. Photodegradation
Exposure to UV light (λ = 254 nm) in methanol leads to:
-
Primary Pathway : Cleavage of the C–N bond in the pyridazinone ring, generating 3,4-dichlorobenzaldehyde and a propylurea byproduct .
-
Secondary Pathway : Oxidation of the hydroxypropyl group to a ketone .
4.2. Thermal Decomposition
At >200°C, the compound decomposes via:
5.1. Synthetic Optimization
-
Chloramine-T-Mediated Cyclization : Azoalkene intermediates generated in situ from ketohydrazones and chloramine-T undergo [4+2] cycloaddition with alkenes, yielding tetrahydropyridazine derivatives with 65–89% efficiency .
-
Impact of Substituents : Electron-withdrawing groups (e.g., –Cl) on the phenyl ring increase ring stability but reduce nucleophilic reactivity at the hydroxypropyl chain .
5.2. Comparative Reactivity
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry:
- Therapeutic Potential: Research indicates that 6-(3,4-Dichlorophenyl)-4,5-dihydro-2-(3-hydroxypropyl)-3(2H)-pyridazinone exhibits potential anti-inflammatory and anticancer properties. Its mechanism may involve interaction with specific enzymes or receptors, modulating their activity to exert therapeutic effects .
- Enzyme Inhibition Studies: The compound has been investigated for its ability to inhibit cyclooxygenase enzymes (COX), which are key targets in the treatment of inflammation and pain .
-
Biological Activity:
- Binding Affinity: Studies have shown that this compound can bind to various biological targets, potentially influencing pathways related to cell proliferation and apoptosis .
- Comparative Studies: Comparisons with similar compounds highlight its unique hydroxypropyl side chain, which may enhance its solubility and bioavailability compared to other pyridazinones .
- Material Science:
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of various pyridazinone derivatives, including this compound. The results indicated significant cytotoxicity against cancer cell lines, suggesting that modifications on the pyridazinone scaffold can enhance biological activity .
Case Study 2: Enzyme Inhibition
Research conducted on enzyme inhibition revealed that this compound effectively inhibits COX-2 activity. The binding interactions were analyzed using molecular docking studies, confirming its potential as an anti-inflammatory agent by reducing prostaglandin synthesis .
Mechanism of Action
The mechanism of action of 6-(3,4-Dichlorophenyl)-4,5-dihydro-2-(3-hydroxypropyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Pharmacological Differences
The following table summarizes key structural and functional differences between the target compound and related pyridazinones:
Key Insights from Structural Comparisons
Substituent Effects on Activity: The 3,4-dichlorophenyl group in the target compound likely enhances binding to hydrophobic pockets in enzymes or receptors, similar to dichlorophenyl-containing analgesics . In contrast, the 4-aminophenyl group in ’s compound improves solubility and may target cardiovascular systems . The 3-hydroxypropyl chain distinguishes the target compound from analogs like Pimobendan (bulky benzimidazolyl group) or Emorfazone (morpholino substituent). This hydroxyalkyl chain may reduce metabolic instability compared to ester or amide linkages .
Toxicity Considerations: Chlorinated pyridazinones, such as the target compound and the iodo-dichlorophenyl derivative in , may exhibit higher toxicity due to bioaccumulation or reactive metabolite formation. For example, the iodo analog releases toxic iodine and NOx upon decomposition . Non-chlorinated analogs like Emorfazone show better safety profiles, with low gastrointestinal irritation .
These analogs outperformed acetaminophen in writhing tests, possibly due to piperazinyl interactions with serotonin receptors . Unlike Pimobendan, which targets cardiac myosin ATPase, the target compound’s dichlorophenyl group may favor cyclooxygenase (COX) inhibition, aligning with NSAID mechanisms .
Biological Activity
6-(3,4-Dichlorophenyl)-4,5-dihydro-2-(3-hydroxypropyl)-3(2H)-pyridazinone is a compound within the pyridazinone class that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- CAS Number : 35507-89-2
- Molecular Formula : C13H14Cl2N2O2
- Molecular Weight : 301.16 g/mol
- IUPAC Name : 6-(3,4-dichlorophenyl)-2-(3-hydroxypropyl)-4,5-dihydropyridazin-3-one
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The mechanism likely involves:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory pathways, similar to other pyridazinones that act on cyclooxygenases (COX) .
- Receptor Binding : It may interact with various receptors that modulate physiological responses, potentially influencing platelet aggregation and blood pressure regulation .
Antiplatelet Activity
Research indicates that derivatives of pyridazinones, including this compound, exhibit significant antiplatelet effects. In vitro studies have shown:
- Inhibition of Platelet Aggregation : This compound demonstrated an antiaggregation activity significantly greater than that of acetylsalicylic acid (aspirin), with effects measured up to 16,000 times more potent in vitro .
Hypotensive Effects
The compound has also been reported to exert hypotensive actions:
- Blood Pressure Reduction : In vivo studies on rats indicated that the hypotensive effect was up to 40 times stronger than dihydralazine, a known antihypertensive agent .
Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing various pyridazinone derivatives found that those with a dichlorophenyl substituent exhibited enhanced biological activity. The synthesized compounds were evaluated for their ability to inhibit COX enzymes selectively:
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| 6-(3,4-Dichlorophenyl)-... | 59% | 37% |
This study highlighted the potential for selective COX-2 inhibitors derived from pyridazinones to serve as anti-inflammatory agents without significant gastrointestinal side effects .
Study 2: Cytotoxicity and Selectivity
Another investigation assessed the cytotoxicity of several pyridazinone derivatives against human cancer cell lines. The results indicated:
- Low Cytotoxicity : None of the tested compounds showed more than a 30% decrease in cell viability at concentrations below 100 µM, suggesting a favorable safety profile for further development as therapeutic agents .
Comparative Analysis with Similar Compounds
The unique structure of this compound allows it to stand out among similar compounds. A comparison with other pyridazinones reveals:
| Compound | Hydroxyalkyl Side Chain | Antiplatelet Activity | Hypotensive Activity |
|---|---|---|---|
| Similar Compound A | Absent | Moderate | Low |
| Similar Compound B | Present | High | Moderate |
| 6-(3,4-Dichlorophenyl)... | Present | Very High | Very High |
The presence of the hydroxypropyl side chain enhances both antiplatelet and hypotensive activities compared to other derivatives lacking such modifications .
Q & A
Basic Research Questions
What are the key synthetic routes for 6-(3,4-Dichlorophenyl)-4,5-dihydro-2-(3-hydroxypropyl)-3(2H)-pyridazinone?
The compound can be synthesized via hydrogenation and functional group modification. For example:
- Hydrogenation with Raney Nickel : A nitro-substituted precursor (e.g., 6-[4-(2-methyl-2-nitropropylamino)phenyl]pyridazinone) is reduced using Raney nickel in dimethylformamide (DMF) at 45–50°C under atmospheric hydrogen pressure. Post-reaction, the catalyst is filtered, and the product is recrystallized from methanol .
- Derivatization via Epoxide Ring-Opening : Reacting epoxypropane derivatives with aminophenyl pyridazinones under basic conditions introduces hydroxypropyl groups .
How is the structural identity of this compound confirmed?
Structural characterization employs:
- Spectroscopic Techniques : NMR and IR to verify functional groups (e.g., hydroxypropyl, dichlorophenyl).
- Crystallography : Recrystallization from methanol yields crystals suitable for X-ray diffraction, confirming the dihydro-pyridazinone core and substituent positions .
- Chromatography : HPLC or TLC with UV detection ensures purity (>98%) .
What in vitro models are used to evaluate its pharmacological activity?
- Isolated Rabbit Heart Assay : Measures positive inotropic effects (contractility enhancement) compared to reference drugs like digoxin or levosimendan. Compounds are tested at 1–10 µM concentrations in Krebs-Henseleit buffer .
- Platelet Aggregation Inhibition : Assessed using ADP- or collagen-induced aggregation in human platelet-rich plasma .
Advanced Research Questions
How can the hydrogenation step in synthesis be optimized for higher yield?
- Catalyst Loading : Increasing Raney nickel from 20 mL to 30 mL per 36 g precursor improves reaction rate but may require post-reaction filtration adjustments.
- Temperature Control : Maintaining 50°C prevents side reactions (e.g., over-reduction).
- Solvent Choice : DMF enhances solubility, but switching to ethanol reduces toxicity while requiring longer reaction times .
What structure-activity relationship (SAR) insights guide its cardiotonic activity?
- Substituent Effects : The 3-hydroxypropyl group enhances solubility and bioavailability, while the 3,4-dichlorophenyl moiety increases receptor binding affinity .
- Comparative Studies : Derivatives with 4-aminophenyl groups (e.g., 6-(4-aminophenyl) analogs) show higher inotropic activity than digoxin in rabbit hearts, but dichlorophenyl variants improve metabolic stability .
How are solubility challenges addressed in biological assays?
- Co-solvent Systems : Use 10% DMSO in saline for in vitro studies, ensuring <0.1% final concentration to avoid cytotoxicity.
- Prodrug Strategies : Esterification of the hydroxypropyl group (e.g., acetylated derivatives) improves lipophilicity for in vivo testing .
What analytical methods ensure purity and stability under storage?
- Stability-Indicating HPLC : A C18 column with acetonitrile/water (70:30) mobile phase detects degradation products (e.g., hydrolyzed hydroxypropyl group) .
- Thermogravimetric Analysis (TGA) : Confirms decomposition temperature (>200°C) and identifies hazardous byproducts (e.g., chlorides, NOx gases) under pyrolysis .
How can discrepancies in reported biological activity data be resolved?
- Model-Specific Variability : In vitro rabbit heart data may overestimate efficacy compared to in vivo models due to differences in metabolism. Cross-validate using Langendorff-perfused rat hearts .
- Dosage Calibration : Adjust concentrations based on plasma protein binding (e.g., 95% binding in serum requires higher doses for free drug equivalence) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
